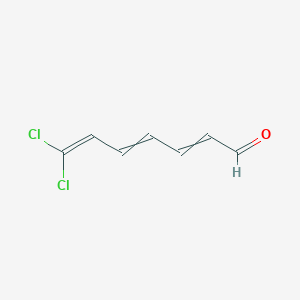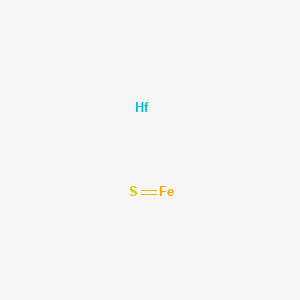
Hafnium--sulfanylideneiron (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium–sulfanylideneiron (1/1) is a compound that combines hafnium and iron with a sulfanylidene ligand. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and catalysis. Hafnium, a transition metal, is known for its high melting point and resistance to corrosion, while iron is a well-known metal with diverse applications. The sulfanylidene ligand adds further complexity and functionality to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hafnium–sulfanylideneiron (1/1) typically involves the reaction of hafnium and iron precursors with a sulfanylidene source. One common method is the reaction of hafnium chloride and iron chloride with a sulfanylidene donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of hafnium–sulfanylideneiron (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium–sulfanylideneiron (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and iron.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: Ligand substitution reactions can replace the sulfanylidene ligand with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and carbonyls under appropriate conditions.
Major Products Formed:
Oxidation: Hafnium oxide and iron oxide.
Reduction: Lower oxidation state compounds of hafnium and iron.
Substitution: New hafnium and iron complexes with different ligands.
Applications De Recherche Scientifique
Hafnium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Hafnium–sulfanylideneiron (1/1) is used in the development of advanced materials with high strength and resistance to corrosion, making it suitable for aerospace and nuclear applications.
Mécanisme D'action
The mechanism of action of hafnium–sulfanylideneiron (1/1) involves its interaction with molecular targets through its metal centers and the sulfanylidene ligand. The compound can coordinate with various substrates, facilitating chemical transformations. The hafnium and iron centers can participate in redox reactions, while the sulfanylidene ligand can stabilize reactive intermediates, enhancing the compound’s catalytic activity.
Comparaison Avec Des Composés Similaires
Hafnium oxide: Known for its high dielectric constant and use in semiconductor devices.
Iron sulfide: Commonly used in the production of sulfuric acid and as a pigment.
Zirconium–sulfanylideneiron (1/1): Similar to hafnium–sulfanylideneiron (1/1) but with zirconium instead of hafnium.
Uniqueness: Hafnium–sulfanylideneiron (1/1) is unique due to the combination of hafnium and iron with a sulfanylidene ligand, providing distinct chemical properties and potential applications. The presence of hafnium imparts high thermal stability and resistance to corrosion, while the iron center offers diverse reactivity. The sulfanylidene ligand further enhances the compound’s functionality, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
56939-43-6 |
|---|---|
Formule moléculaire |
FeHfS |
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
hafnium;sulfanylideneiron |
InChI |
InChI=1S/Fe.Hf.S |
Clé InChI |
HSTKPIWERLWDDW-UHFFFAOYSA-N |
SMILES canonique |
S=[Fe].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
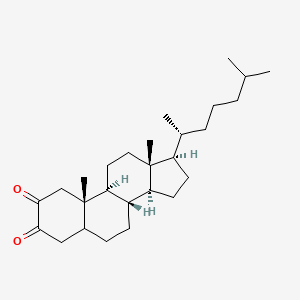

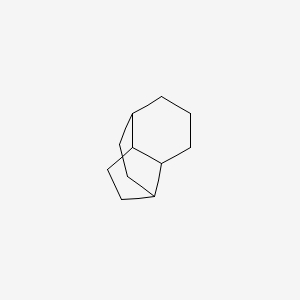



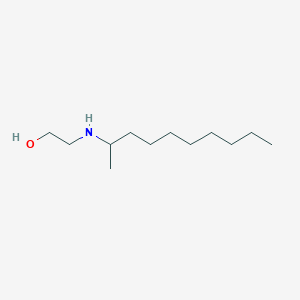


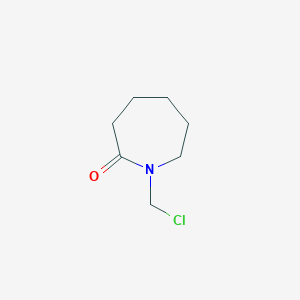

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
